TSQ

Overview

Description

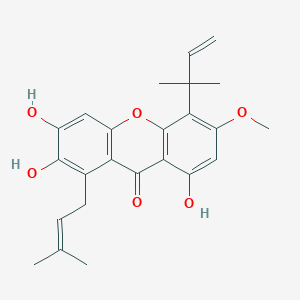

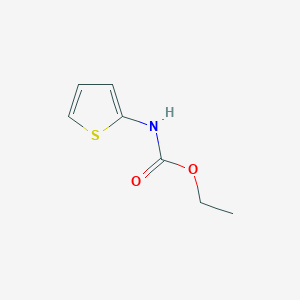

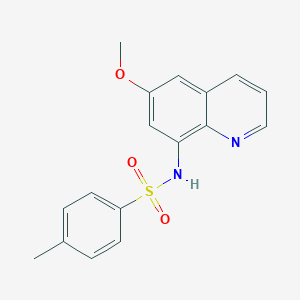

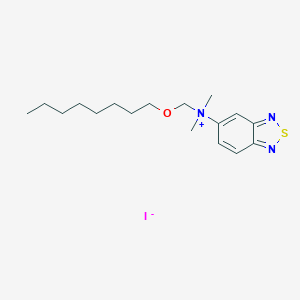

TSQ, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Detection in Living Sperm Cells : A study characterized N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide for its ability to detect zinc in living sperm cells. The compound exhibited high affinity for lipid bilayers and specificity for Zn2+ over Mg2+ and Ca2+ (Andrews et al., 1995).

Fluorescence Staining for Pancreatic Islets : This compound has been used as a zinc-specific, selective, non-toxic fluorescence stain for pancreatic islets. It showed minimal background staining and no detectable toxicity after four months of use in rats (Jindal et al., 1993).

Intracellular Zinc Chemistry : Intracellular fluorescence studies with TSQ derivatives have helped in understanding the intracellular zinc chemistry. Each derivative demarked a similar set of Zn(II) sites, providing insights into zinc's functional roles in cellular processes (Nasir et al., 1999).

Quantitative Measurement of Zinc Concentration : this compound has been used in quantitative histofluorescence techniques for measuring zinc concentration in hippocampal mossy fibers. This method aids in understanding the role of zinc in the brain and examining changes in mossy fiber zinc under various pathological states (Savage et al., 1989).

Fluorescence Method for Zn(II) Determination : A fluorescence method using this compound effectively determines Zn(II) in biological systems, showing linearity up to 1 microM. However, it has limited resolution and tends to be underestimated by atomic absorption spectrophotometry (Reyes et al., 1994).

Mechanism of Action

Target of Action

TSQ, also known as N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, is a complex organic compound

Biochemical Pathways

It belongs to the class of organic compounds known as p-toluenesulfonamides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group. The downstream effects of these pathways are yet to be fully understood.

Future Directions

Research involving TSQ is ongoing, particularly in the field of neurobiology. Its ability to form a fluorescent complex with zinc ions makes it a valuable tool for studying cellular processes that involve zinc . Future research will likely continue to explore these capabilities and may lead to new insights into zinc’s role in health and disease .

Biochemical Analysis

Biochemical Properties

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, particularly zinc, which allows it to be used as a fluorescent probe for detecting zinc ions in biological samples . The interaction between N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide and zinc ions is highly specific, making it an excellent tool for studying zinc-related biochemical processes.

Cellular Effects

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with zinc ions and other biomolecules . The compound’s ability to bind with zinc ions can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing cellular functions. Additionally, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been used to study the effects of zinc ion fluctuations on cellular processes, providing insights into the role of zinc in cell biology.

Molecular Mechanism

The molecular mechanism of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide involves its binding interactions with biomolecules, particularly zinc ions. The compound forms a complex with zinc ions, which can then interact with zinc-dependent enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the binding of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to zinc ions can influence gene expression by modulating the activity of zinc-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can be affected by prolonged exposure to light and air . Long-term studies have shown that N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can have sustained effects on cellular functions, particularly in studies involving zinc ion homeostasis.

Dosage Effects in Animal Models

The effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively modulate zinc-dependent processes . At high doses, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can exhibit toxic effects, including disruptions in zinc ion homeostasis and adverse effects on cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is involved in metabolic pathways related to zinc ion homeostasis. The compound interacts with enzymes and cofactors involved in zinc metabolism, influencing metabolic flux and metabolite levels . By modulating the activity of zinc-dependent enzymes, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can impact various metabolic processes, providing valuable insights into the role of zinc in cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to bind with zinc ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments. This targeted distribution allows N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to effectively modulate zinc-dependent processes in different cellular contexts.

Subcellular Localization

The subcellular localization of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is influenced by its interactions with targeting signals and post-translational modifications . The compound is often localized in zinc-rich compartments, such as the nucleus and mitochondria, where it can modulate the activity of zinc-dependent enzymes and proteins. This specific localization enhances the compound’s ability to influence cellular functions and provides valuable insights into the role of zinc in subcellular processes.

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRNYOZJJMFDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/TSQ | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148996 | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109628-27-5 | |

| Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)